An In-Depth Technical Guide to Oxcarbazepine Enol-Sulfate: Structure, Properties, and Analysis
An In-Depth Technical Guide to Oxcarbazepine Enol-Sulfate: Structure, Properties, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This technical guide provides a comprehensive overview of Oxcarbazepine Enol-Sulfate, a minor but significant metabolite of the widely used anti-epileptic drug, oxcarbazepine. This document delves into its chemical structure, physicochemical properties, metabolic formation, and analytical considerations, offering valuable insights for researchers and professionals in drug development and pharmacology.
Introduction: The Metabolic Landscape of Oxcarbazepine
Oxcarbazepine, a 10-keto analogue of carbamazepine, is a prodrug primarily used in the treatment of partial seizures.[1][2] Its therapeutic effects are largely attributed to its active metabolite, the 10-monohydroxy derivative (MHD), also known as licarbazepine.[1][3] The metabolic pathway of oxcarbazepine is dominated by the reductive conversion to MHD, a reaction catalyzed by cytosolic reductases in the liver.[4][5] While MHD undergoes extensive glucuronidation for excretion, a smaller fraction of the parent drug, oxcarbazepine, is metabolized through alternative pathways. One such minor route involves the direct conjugation of the enol tautomer of oxcarbazepine, leading to the formation of Oxcarbazepine Enol-Sulfate.[3][6] Although a minor metabolite, understanding its properties and analytical behavior is crucial for a complete picture of oxcarbazepine's disposition and for ensuring accurate bioanalytical measurements of the parent drug.
Chemical Structure and Physicochemical Properties
Structural Elucidation
Oxcarbazepine Enol-Sulfate is a phase II metabolite where a sulfate group is conjugated to the enol form of the oxcarbazepine molecule. Its chemical identity is well-established, with a unique CAS number and a detailed structure available from chemical databases.[7][8]
Chemical Structure:
Caption: Chemical structure of Oxcarbazepine Enol-Sulfate.
The IUPAC name for this metabolite is (11-carbamoylbenzo[b][9]benzazepin-5-yl) hydrogen sulfate.[7][8]
Physicochemical Data
| Property | Value | Source(s) |
| Molecular Formula | C₁₅H₁₂N₂O₅S | [7][8] |
| Molecular Weight | 332.33 g/mol | [7][8] |
| CAS Number | 104746-00-1 | [7][8] |
| Solubility | Expected to be significantly more water-soluble than oxcarbazepine. | [10] |
| pKa | The sulfate group introduces a strongly acidic proton, resulting in a low pKa value. | [11] |
Metabolic Formation and Pharmacological Significance
The Role of Keto-Enol Tautomerism and Sulfotransferases
The formation of Oxcarbazepine Enol-Sulfate is a multi-step process initiated by the tautomerization of the keto group of oxcarbazepine to its enol form. This enol tautomer then serves as a substrate for sulfotransferase (SULT) enzymes.
Caption: General workflows for the chemical and biocatalytic synthesis of drug sulfate metabolites.
Analytical Methodologies for Quantification
The accurate quantification of drug metabolites is critical in pharmacokinetic and drug metabolism studies. While numerous methods exist for the analysis of oxcarbazepine and MHD, specific methods that include the enol-sulfate metabolite are less common.
Challenges in Bioanalysis
A significant challenge in the bioanalysis of oxcarbazepine is the potential for in-source conversion of the enol-sulfate metabolite back to the parent drug during mass spectrometry analysis. This can lead to an overestimation of oxcarbazepine concentrations. One study highlighted that a chromatographic anomaly during incurred sample reanalysis was due to the occasional co-elution and in-source conversion of an oxcarbazepine sulfate metabolite. This underscores the importance of chromatographic separation and careful optimization of mass spectrometry conditions.
Recommended Analytical Approach: LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the sensitive and specific quantification of drug metabolites in biological matrices.
Experimental Protocol: A General LC-MS/MS Method Framework
This protocol provides a general framework for developing a validated LC-MS/MS method for the simultaneous quantification of oxcarbazepine, MHD, and Oxcarbazepine Enol-Sulfate.
-
Sample Preparation:
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Objective: To extract the analytes from the biological matrix (e.g., plasma, urine) and remove interfering substances.
-
Procedure:
-
To 100 µL of plasma, add an internal standard (e.g., a stable isotope-labeled analog of oxcarbazepine or a structurally similar compound).
-
Perform protein precipitation by adding 300 µL of cold acetonitrile.
-
Vortex for 1 minute and centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
-
Chromatographic Separation:
-
Objective: To achieve baseline separation of the analytes from each other and from matrix components to prevent ion suppression and in-source conversion.
-
Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A reversed-phase C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., acetonitrile or methanol).
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 30 - 40 °C.
-
-
Mass Spectrometric Detection:
-
Objective: To specifically detect and quantify the analytes.
-
Instrumentation: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray ionization (ESI) in positive or negative ion mode (optimization required).
-
Detection Mode: Multiple Reaction Monitoring (MRM). Specific precursor-to-product ion transitions for each analyte and the internal standard need to be determined by direct infusion.
-
Method Validation:
The developed method must be validated according to regulatory guidelines (e.g., FDA, EMA) for linearity, accuracy, precision, selectivity, stability, and matrix effect.
Conclusion
Oxcarbazepine Enol-Sulfate represents a minor but important piece of the metabolic puzzle of oxcarbazepine. While not contributing significantly to the drug's pharmacological effect, its formation and physicochemical properties have implications for a comprehensive understanding of oxcarbazepine's disposition. Furthermore, its potential to interfere with the bioanalysis of the parent drug highlights the necessity for robust and specific analytical methods in drug development and clinical monitoring. This guide provides a foundational understanding of this metabolite, encouraging further research into its specific properties and analytical behavior to enhance our knowledge of oxcarbazepine and its clinical use.
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